4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-3-sulfonamide
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Overview
Description
4’-Hydroxy-N,N-dimethyl-[1,1’-biphenyl]-3-sulfonamide is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a hydroxy group at the 4’ position, a dimethylamino group at the nitrogen atom, and a sulfonamide group at the 3 position of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxy-N,N-dimethyl-[1,1’-biphenyl]-3-sulfonamide typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where an aryl halide reacts with an aryl boronic acid in the presence of a palladium catalyst and a base.
Introduction of Hydroxy Group: The hydroxy group can be introduced via electrophilic aromatic substitution using appropriate reagents and conditions.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the biphenyl derivative with a sulfonyl chloride in the presence of a base.
Dimethylation: The final step involves the dimethylation of the amino group using dimethyl sulfate or a similar reagent under basic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form a quinone derivative under oxidative conditions.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The biphenyl core can undergo various substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitric acid, and sulfuric acid are used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated, nitrated, and sulfonated biphenyl derivatives.
Scientific Research Applications
4’-Hydroxy-N,N-dimethyl-[1,1’-biphenyl]-3-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4’-Hydroxy-N,N-dimethyl-[1,1’-biphenyl]-3-sulfonamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the sulfonamide group can interact with enzyme active sites, potentially inhibiting their activity . The biphenyl core provides structural stability and facilitates interactions with hydrophobic regions of proteins .
Comparison with Similar Compounds
4’-Hydroxy-[1,1’-biphenyl]-3-sulfonamide: Lacks the dimethylamino group, which may affect its biological activity and solubility.
N,N-Dimethyl-[1,1’-biphenyl]-3-sulfonamide: Lacks the hydroxy group, which may reduce its ability to form hydrogen bonds with biological targets.
Uniqueness: 4’-Hydroxy-N,N-dimethyl-[1,1’-biphenyl]-3-sulfonamide is unique due to the presence of both the hydroxy and dimethylamino groups, which enhance its solubility, reactivity, and potential biological activity .
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-15(2)19(17,18)14-5-3-4-12(10-14)11-6-8-13(16)9-7-11/h3-10,16H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQBHAZSBSLEMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683644 |
Source
|
Record name | 4'-Hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90683644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261947-72-1 |
Source
|
Record name | 4'-Hydroxy-N,N-dimethyl[1,1'-biphenyl]-3-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90683644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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